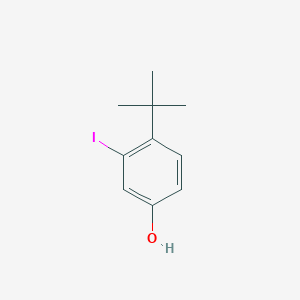
4-(Dichloromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dichloromethyl)biphenyl is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms attached to the methyl group on the biphenyl structure. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dichloromethyl)biphenyl typically involves a chloromethylation reaction. One common method includes the reaction of biphenyl with paraformaldehyde and zinc chloride in the presence of dry hydrogen chloride gas. The reaction is carried out at a temperature range of 25-35°C for 22-26 hours . The crude product is then purified through recrystallization using toluene .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process. The use of petroleum ether as a solvent and the recycling of by-products to participate in the reaction helps improve the yield and efficiency of the process . The final product is obtained after solid-liquid separation, washing, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dichloromethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction can lead to the formation of less chlorinated biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted biphenyls, oxidized biphenyl derivatives, and reduced biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
4-(Dichloromethyl)biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Dichloromethyl)biphenyl involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to alterations in cellular functions. For example, it may induce the expression of hepatic Phase I and Phase II enzymes, particularly those of the cytochrome P450 family .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dichlorobiphenyl: Another biphenyl derivative with similar chlorination but different substitution patterns.
4,4’-Bis(chloromethyl)biphenyl: A closely related compound used in similar industrial applications.
Uniqueness
4-(Dichloromethyl)biphenyl is unique due to its specific chloromethyl substitution, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other biphenyl derivatives may not be suitable.
Eigenschaften
Molekularformel |
C13H10Cl2 |
|---|---|
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
1-(dichloromethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10Cl2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H |
InChI-Schlüssel |
RAZKIGBWDJNTKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


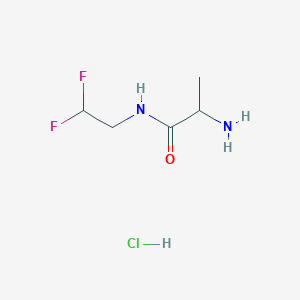

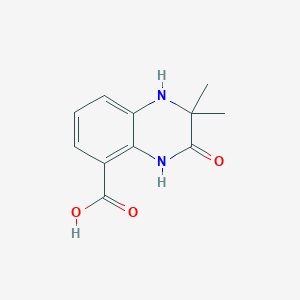
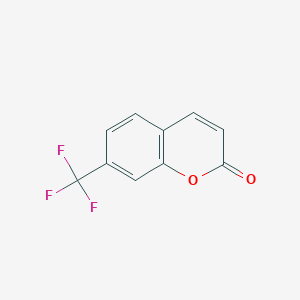
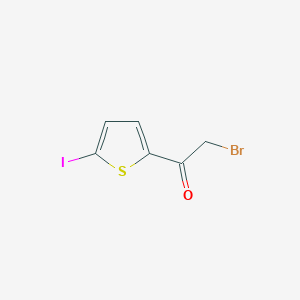
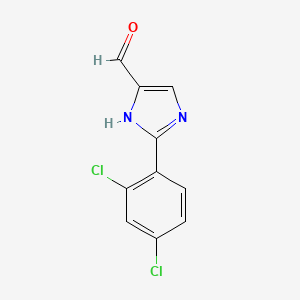
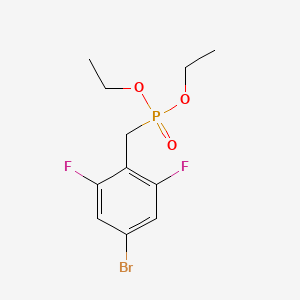
![1-[(1-Methyl-3-pyrazolyl)methyl]guanidine](/img/structure/B13686982.png)
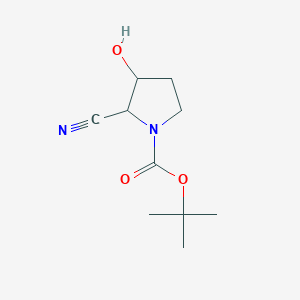
![2-Oxo-2H-benzo[g]chromene-3-carboxylic Acid](/img/structure/B13687000.png)

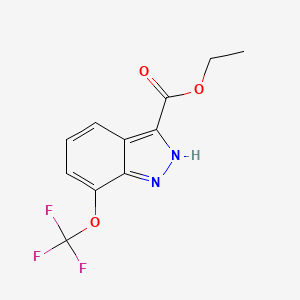
![5,7-Dichloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13687011.png)
